![molecular formula C24H30Br2N2O4 B12688142 Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] CAS No. 93778-12-2](/img/structure/B12688142.png)
Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is a complex organic compound with the molecular formula C24H30Br2N2O4 and a molecular weight of 570.3 g/mol. This compound is characterized by its unique structure, which includes two bromobenzimidate groups connected by a hexamethylene chain through ether linkages. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] typically involves the reaction of 3-bromobenzimidate with hexamethylene glycol under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the ether linkages. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is employed in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4,4’-[hexamethylenebis(oxy)]dibenzimidate: Similar in structure but lacks the bromine atoms.
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-chlorobenzimidate]: Contains chlorine atoms instead of bromine.
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-fluorobenzimidate]: Contains fluorine atoms instead of bromine.
Uniqueness
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is unique due to the presence of bromine atoms, which impart specific chemical properties, such as increased reactivity and the ability to participate in halogen bonding. These properties make it particularly useful in applications where such reactivity is desired .
Eigenschaften
CAS-Nummer |
93778-12-2 |
|---|---|
Molekularformel |
C24H30Br2N2O4 |
Molekulargewicht |
570.3 g/mol |
IUPAC-Name |
ethyl 3-bromo-4-[6-[2-bromo-4-(C-ethoxycarbonimidoyl)phenoxy]hexoxy]benzenecarboximidate |
InChI |
InChI=1S/C24H30Br2N2O4/c1-3-29-23(27)17-9-11-21(19(25)15-17)31-13-7-5-6-8-14-32-22-12-10-18(16-20(22)26)24(28)30-4-2/h9-12,15-16,27-28H,3-8,13-14H2,1-2H3 |
InChI-Schlüssel |
MNBTYZXDVJYOQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CC(=C(C=C1)OCCCCCCOC2=C(C=C(C=C2)C(=N)OCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



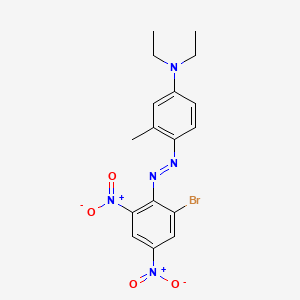

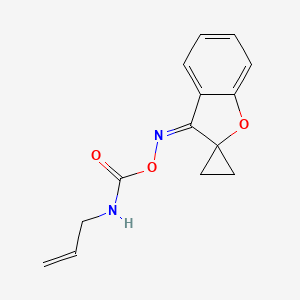
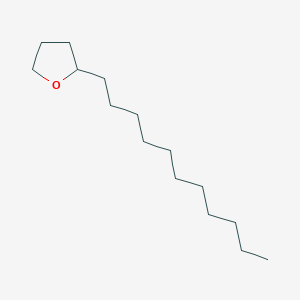
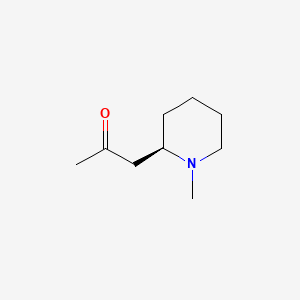

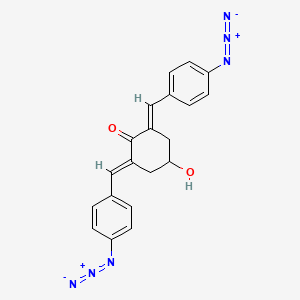
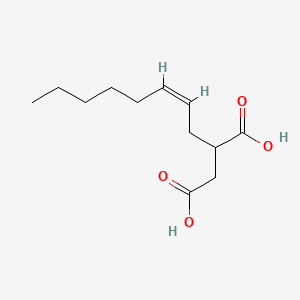
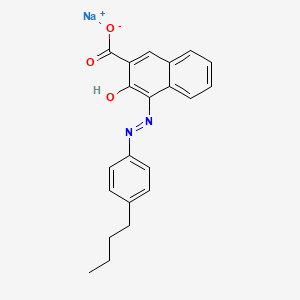
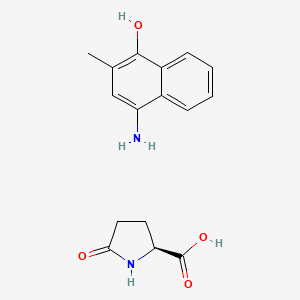

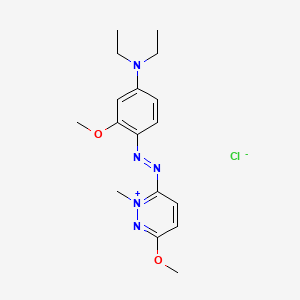
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
